molecular formula C18H24ClNO4 B2645893 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid CAS No. 1187173-46-1

1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2645893
CAS No.: 1187173-46-1
M. Wt: 353.84
InChI Key: QHSSQYCGUSTHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid is a high-value chemical building block designed for pharmaceutical research and organic synthesis. The molecule features a piperidine ring that is functionalized with both a 2-chlorobenzyl group and a carboxylic acid at the 4-position, creating a versatile scaffold for further derivatization . The amine group is protected with a tert-butoxycarbonyl (BOC) group, a standard and highly useful protecting group in synthetic chemistry that is stable to bases and nucleophiles but can be readily removed under mild acidic conditions . This makes the compound particularly valuable for the controlled, step-wise synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and peptidomimetics. Researchers utilize such BOC-protected amino acids and piperidine derivatives as rigid backbones in the design and construction of helical peptides, which can enhance biological activity and protease resistance . The presence of the carboxylic acid and the protected amine allows for selective reactions at either site, facilitating its incorporation into larger molecular frameworks. This product is intended for research and further manufacturing applications only and is not for direct human use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSQYCGUSTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step usually involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the 2-chlorobenzyl group: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid often involves multi-step organic reactions. It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals targeting specific receptors or enzymes.

Medicinal Applications

  • Inhibition of Enzymes : This compound has been explored for its ability to inhibit arginase, an enzyme involved in the urea cycle. Inhibitors of arginase can have therapeutic implications in conditions like cancer and cardiovascular diseases due to their role in modulating nitric oxide levels .
  • Drug Development : The compound's structure allows it to be modified into various analogs that may exhibit enhanced potency or selectivity against specific biological targets. For instance, derivatives have been tested for their activity against kinases involved in cancer progression, showing promising results .
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study 1: Arginase Inhibitors

A study highlighted the synthesis of analogs related to this compound, which demonstrated significant inhibition of human arginases (IC₅₀ values of 223 nM and 509 nM). This suggests potential applications in treating diseases where arginase plays a critical role .

Case Study 2: Kinase Inhibition

Research focusing on kinase inhibitors identified several derivatives based on the piperidine structure that showed effective inhibition against specific kinases involved in cancer pathways. The modification of the piperidine ring and substitution patterns were crucial for enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Chlorobenzyl and Chlorophenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid 2-chlorobenzyl C₁₈H₂₃ClNO₄ 352.83 Discontinued; used in drug synthesis.
1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid 4-chlorobenzyl C₁₈H₂₃ClNO₄ 352.83 Para-substitution reduces steric hindrance compared to ortho-chloro; potential differences in target binding.
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-chlorophenyl C₁₇H₂₁ClNO₄ 338.81 Phenyl group lacks the methylene spacer, reducing flexibility; impacts solubility and intermolecular interactions.
  • Structural Impact: 2-chlorobenzyl vs. In contrast, the para-chloro analog may exhibit enhanced electronic effects due to resonance stabilization . Benzyl vs. Phenyl: The benzyl group (with a methylene spacer) increases hydrophobicity and conformational flexibility compared to the rigid phenyl group, influencing pharmacokinetic properties such as membrane permeability .

Trifluoromethyl and Halogenated Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid 2-(trifluoromethyl)benzyl C₁₉H₂₃F₃NO₄ 386.39 Strong electron-withdrawing effects from CF₃ group; enhances metabolic stability in drug candidates.
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid Trifluoromethyl C₁₂H₁₈F₃NO₄ 297.27 Direct CF₃ substitution on piperidine; increases acidity of the carboxylic acid (pKa ~3.5 predicted).
  • Functional Group Impact :
    • Trifluoromethyl (CF₃) : Introduces electron-withdrawing effects, enhancing resistance to oxidative metabolism. The CF₃ group also improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting drugs .

Alkyl and Alkenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid Ethyl C₁₃H₂₃NO₄ 265.33 Smaller substituent reduces steric bulk; may improve solubility in aqueous media.
4-(but-3-en-1-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Butenyl C₁₅H₂₅NO₄ 283.36 Alkenyl group enables further functionalization (e.g., hydrogenation or cyclization).
  • Substituent Size and Flexibility :
    • Ethyl and butenyl groups offer minimal steric hindrance, favoring interactions with shallow binding pockets. The butenyl group’s double bond provides a site for chemical modifications, expanding utility in combinatorial chemistry .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid, also known by its CAS number 1146894-87-2, is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyl moiety, which may influence its biological activity. This article reviews its biological properties, including pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C17H22ClNO4
  • Molecular Weight : 339.81 g/mol
  • CAS Number : 1146894-87-2
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4-(2-chlorophenyl)piperidine-4-carboxylic acid

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro Studies : A related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation . This suggests that the piperidine framework may enhance cytotoxicity towards cancer cells while sparing normal cells.

The mechanism underlying the anticancer activity appears to involve:

  • Apoptosis Induction : Compounds in this class have been shown to increase levels of caspase enzymes, which are critical for apoptosis. For example, treatment with certain derivatives led to elevated caspase 9 levels compared to controls .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, further contributing to their anticancer effects .

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety of this compound:

  • Acute Toxicity : In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for initial testing .
  • Skin and Eye Irritation : Safety data sheets classify this compound as a skin and eye irritant (Categories 2 and 2A respectively), necessitating caution during handling .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityIC50 ValueObservations
Anticancer (MDA-MB-231)0.126 μMPotent inhibition of cell proliferation
Apoptosis Induction-Increased caspase levels observed
Acute Toxicity>2000 mg/kgNo acute toxicity in animal models
Skin/Eye Irritation-Classified as irritant

Q & A

Q. What are the standard synthetic routes for 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Boc protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under acidic conditions (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) .
  • Step 2 : Alkylation at the 4-position of piperidine with a 2-chlorobenzyl group via palladium-catalyzed coupling (e.g., Pd(OAc)₂, tert-butyl XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .
  • Step 3 : Hydrolysis of the ester group to the carboxylic acid using aqueous HCl (93–96°C for 17 hours) .
    Key Considerations : Optimize reaction times and temperatures to avoid side reactions (e.g., Boc deprotection during acidic steps).

Q. How is the compound purified post-synthesis?

Purification methods include:

  • Filtration and Solvent Extraction : Combine filtrates from repeated reactions to maximize yield, followed by solvent removal under reduced pressure .
  • Chromatography : Use silica gel columns with polar solvents (e.g., ethyl acetate/hexane mixtures) for intermediates.
  • Recrystallization : For final product purification, solvents like acetonitrile or ethanol are preferred, achieving >95% purity .

Q. What analytical techniques confirm structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and piperidine/benzyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 368.15 g/mol for C₁₈H₂₃ClNO₄) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity with UV detection at 254 nm) .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence regioselectivity in further derivatization?

  • The bulky Boc group directs electrophilic attacks to the less hindered 4-position of the piperidine ring. For example, nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) favor the 2-chlorobenzyl-substituted carbon due to reduced steric interference .
  • Contradiction Note : Some studies report competing reactions at the piperidine nitrogen if Boc deprotection occurs prematurely under acidic conditions .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., HCl in dioxane), leading to deprotection above 50°C .
  • Basic Conditions : Stable in mild bases (e.g., K₂CO₃ in acetonitrile) but may degrade in strong bases (pH >12) via ester hydrolysis .
  • Thermal Stability : Decomposition observed >150°C, necessitating storage at 2–8°C in inert atmospheres .

Q. How is this compound applied in medicinal chemistry research?

  • Building Block for Drug Candidates : The 2-chlorobenzyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Peptide Mimetics : The carboxylic acid moiety facilitates conjugation to amino groups in peptide-based drug design .
  • In Vivo Studies : Boc protection improves metabolic stability in preclinical models, though deprotection is required for active metabolite generation .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor Boc stability during coupling reactions .
  • Contradiction Resolution : Conflicting reports on reaction yields (e.g., 60–85%) may arise from varying catalyst loads or solvent purity—validate protocols with control experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.